molecular formula C13H7ClFNO B6381114 MFCD18315553 CAS No. 1262002-79-8

MFCD18315553

Cat. No.: B6381114
CAS No.: 1262002-79-8
M. Wt: 247.65 g/mol
InChI Key: YXBXXEWPRVOQKJ-UHFFFAOYSA-N
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Description

MFCD18315553 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXXEWPRVOQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685950
Record name 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-79-8
Record name 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315553 involves several steps, each requiring specific reaction conditions and reagents. The primary synthetic route includes:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.

    Functionalization: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s reactivity and stability.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:

    Batch Processing: Large-scale reactors are used to carry out the synthesis in batches, ensuring consistent quality and efficiency.

    Continuous Flow Processing: Advanced techniques such as continuous flow reactors are employed to streamline the production process, reducing reaction times and improving scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD18315553 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions with reducing agents result in the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

    Substitution: Reagents like halogens and alkylating agents are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and physical properties. These derivatives are often used in further research and applications.

Scientific Research Applications

MFCD18315553 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

    Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

    Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment.

    Industry: The compound is utilized in the production of advanced materials and chemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of MFCD18315553 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Enzymes: It influences the activity of enzymes involved in critical biochemical pathways, altering cellular functions.

    Affecting Gene Expression: The compound can modulate gene expression, leading to changes in protein synthesis and cellular behavior.

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